molecular formula C7H5NO3 B8647331 3,4,5-Trihydroxybenzonitrile CAS No. 38897-26-6

3,4,5-Trihydroxybenzonitrile

Cat. No. B8647331
CAS RN: 38897-26-6
M. Wt: 151.12 g/mol
InChI Key: OHCQBZQVFIBAIV-UHFFFAOYSA-N
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Patent
US04623659

Procedure details

A reaction mixture containing 23.5 g. of gallamide, 180 ml. of ethyl acetate and 35 ml. of thionylchloride was refluxed for about 18 hours. The volatile contents were removed by evaporation in vacuo and the resulting residue dissolved in 215 ml. of water. This aqueous solution was heated to about 90° C. until the evolution of gas had ceased. The aqueous solution was filtered through charcoal and the water removed from the filtrate by evaporation. 18 g. of gallonitrile were obtained melting at about 219° C. with decomposition (86% yield). Other nitriles useful as starting materials can be prepared similarly.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:12])(=O)[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.S(Cl)(Cl)=O>C(OCC)(=O)C>[C:1](#[N:12])[C:2]1[CH:3]=[C:4]([OH:5])[C:6]([OH:7])=[C:8]([OH:9])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A reaction mixture containing 23.5 g
CUSTOM
Type
CUSTOM
Details
The volatile contents were removed by evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue dissolved in 215 ml
FILTRATION
Type
FILTRATION
Details
The aqueous solution was filtered through charcoal
CUSTOM
Type
CUSTOM
Details
the water removed from the filtrate by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C(O)=C1)#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.